N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is a chemical compound with the molecular formula and a molecular weight of approximately 157.21 g/mol. It is classified as an amidine derivative, characterized by the presence of a hydroxy group and a pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound is cataloged under the CAS number 98430-76-3 and can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it as part of their catalog for research purposes . N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide falls under the category of organic compounds, specifically amidines, which are known for their biological activity and utility in drug design.
The synthesis of N'-hydroxy-3-(pyrrolidin-1-yl)propanimidamide typically involves the reaction of 3-oxo-3-(1-pyrrolidinyl)propanimidamide with hydroxylamine. This reaction is performed under controlled conditions, often in an aqueous or alcoholic medium, at temperatures ranging from 0 to 25°C. The general reaction scheme includes:
For industrial production, similar synthetic methods are employed but scaled up using industrial reactors to ensure high yield and purity.
The molecular structure of N'-hydroxy-3-(pyrrolidin-1-yl)propanimidamide can be represented by its SMILES notation: C(C(=N)N(C1CCN(C1)C(=O)O))=O
and its InChI key: NAZANNYACVIARZ-UHFFFAOYSA-N
. The compound features a pyrrolidine ring attached to a propanimidamide moiety with a hydroxy group at the nitrogen position, contributing to its reactivity and biological properties .
N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions including:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action of N'-hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets within biological systems. The hydroxyimino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity by binding to active sites. This modulation can influence various biochemical pathways, making it a candidate for therapeutic applications.
N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide exhibits several notable physical and chemical properties:
Further detailed analyses are required to fully characterize its thermal stability, solubility parameters, and reactivity profiles in various solvents .
N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has potential applications in medicinal chemistry, particularly in drug development aimed at modulating enzyme activity or influencing biochemical pathways associated with diseases. Its structural characteristics make it suitable for further exploration as a therapeutic agent against conditions mediated by specific enzymes or receptors, such as those involved in metabolic disorders or inflammatory responses .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0